molecular formula C17H20N2S B1657988 1,3-Bis(3,5-dimethylphenyl)thiourea CAS No. 59104-31-3

1,3-Bis(3,5-dimethylphenyl)thiourea

Cat. No.: B1657988
CAS No.: 59104-31-3
M. Wt: 284.4 g/mol
InChI Key: BVRKKCXFTRHBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(3,5-dimethylphenyl)thiourea is a high-purity organic compound supplied for research and development applications. This thiourea derivative features a molecular formula of C17H20N2S and a molecular weight of 284.42 g/mol . Thiourea derivatives represent a versatile scaffold in medicinal chemistry and materials science, with a well-documented history of biological activities . Researchers are particularly interested in these compounds for their potential anticancer properties. Studies on structurally similar thiourea analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) models . The mechanism of action for thiourea-based compounds is multifaceted and may include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation . Furthermore, the thiourea pharmacophore possesses specific binding sites—including hydrogen bond donors (NH), a sulfur acceptor, and auxiliary substituents—that enable diverse molecular interactions, making it a valuable template for designing enzyme inhibitors and receptor antagonists . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59104-31-3

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-bis(3,5-dimethylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-11-5-12(2)8-15(7-11)18-17(20)19-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

BVRKKCXFTRHBLP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC(=C2)C)C)C

Other CAS No.

59104-31-3

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 3,5 Dimethylphenyl Thiourea

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula is known to be C17H20N2S, specific high-resolution mass spectrometry data to experimentally confirm this formula with high accuracy was not found in the public literature.

In light of the strict adherence to the provided outline and the exclusion of data from other compounds, this article cannot be generated with the required scientifically accurate and detailed content. Further experimental research would be necessary to produce the data required for a thorough characterization of 1,3-Bis(3,5-dimethylphenyl)thiourea.

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound, including the conformation of the molecule and how molecules are packed in the crystal lattice.

The analysis of the crystal structure would reveal the specific conformation adopted by the this compound molecule in the solid state. Key aspects to be investigated would include the rotational arrangement around the C-N bonds of the thiourea (B124793) core and the orientation of the two 3,5-dimethylphenyl rings relative to the central thiourea plane. In many N,N'-diarylthioureas, the N-H bonds can adopt either a syn or anti conformation relative to the C=S bond. For instance, in related structures like 3-acetyl-1-(2,3-dimethylphenyl)thiourea, an anti conformation of the two N-H bonds is observed. nih.gov The dihedral angles between the phenyl rings and the thiourea moiety would be calculated to quantify the degree of planarity or twisting in the molecule. For example, in 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is 81.33 (10)°. nih.gov

The packing of molecules within the crystal is governed by a variety of non-covalent interactions. A detailed crystallographic study would identify and characterize these interactions.

π-π Stacking: The presence of two aromatic dimethylphenyl rings suggests the possibility of π-π stacking interactions between adjacent molecules, which would contribute to the stabilization of the crystal packing. The analysis would involve measuring the distances and offset between parallel aromatic rings.

A hypothetical table of hydrogen bond geometries that would be generated from crystallographic data is presented below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···SDataDataDataData
C-H···SDataDataDataData
C-H···πDataDataDataData

Precise bond lengths and angles within the central thiourea core (S=C-N2) would be determined from the X-ray diffraction data. These values provide insight into the electronic structure of the molecule. For instance, the C=S bond length is typically around 1.68 Å, and the C-N bond lengths are intermediate between single and double bond character due to resonance. The bond angles around the central carbon atom would be expected to be close to 120°, consistent with sp2 hybridization.

A representative table of bond lengths and angles for the thiourea moiety is shown below, which would be populated with experimental data.

Table of Selected Bond Lengths (Å)

Bond Length (Å)
S1-C1 Data
N1-C1 Data
N2-C1 Data
N1-C(aryl) Data

Table of Selected Bond Angles (°)

Angle Angle (°)
N1-C1-N2 Data
N1-C1-S1 Data
N2-C1-S1 Data
C1-N1-C(aryl) Data

Computational and Theoretical Investigations of 1,3 Bis 3,5 Dimethylphenyl Thiourea

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Comprehensive computational studies using Density Functional Theory (DFT) provide profound insights into the electronic structure, reactivity, and intramolecular interactions of 1,3-Bis(3,5-dimethylphenyl)thiourea. These theoretical analyses are crucial for understanding the molecule's fundamental properties and predicting its behavior.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For symmetrically substituted thiourea (B124793) derivatives, the flexibility around the C–N bonds often leads to the possibility of different stable conformers, such as cis-trans and trans-trans configurations, a phenomenon known as polymorphism. Theoretical calculations are employed to determine the relative energies of these conformers.

In related symmetrically substituted thioureas, the trans-trans configuration is often found to be the most stable arrangement in the crystalline state. However, computational studies on similar molecules have shown that in a single-molecule system, a cis-trans configuration can sometimes be energetically more favorable. The conformational landscape of this compound is determined by the rotational barriers around the C–N bonds and the steric interactions between the bulky 3,5-dimethylphenyl groups. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=S Data not available
C-N1 Data not available
C-N2 Data not available
N1-C(Aryl) Data not available
N2-C(Aryl) Data not available
C-N1-C(Aryl) Data not available
C-N2-C(Aryl) Data not available
N1-C-N2 Data not available
Aryl-N1-C-N2

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. uni.lu For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms of the thiourea core, while the LUMO may be distributed over the aromatic phenyl rings. The precise energies and distributions are determined by DFT calculations. From these energies, important quantum chemical descriptors like electronegativity, chemical hardness, and softness can be calculated to further quantify reactivity. uni.lu

Table 2: Frontier Molecular Orbital Properties (Note: Data for the specific title compound is not available. This table illustrates typical calculated parameters.)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values: red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the sulfur atom of the C=S group, highlighting it as the primary site for electrophilic interaction and hydrogen bond donation. The regions around the N-H protons would exhibit a positive potential (blue), identifying them as the primary hydrogen bond donor sites, which is crucial for the function of thiourea-based catalysts and receptors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, particularly the donor-acceptor interactions, stabilize the molecule.

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pairs into the π* antibonding orbital of the C=S group. This n → π* interaction is characteristic of the thiourea moiety and contributes to the planarity and stability of the core structure. Furthermore, NBO analysis can reveal intramolecular hydrogen bonds, such as potential N-H···S interactions, and other hyperconjugative effects between the thiourea core and the dimethylphenyl rings. The stabilization energies associated with these interactions are calculated to assess their significance.

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. The analysis focuses on identifying bond critical points (BCPs) between atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points provide quantitative information about the nature and strength of the interaction.

For this compound, QTAIM can be used to unequivocally identify and characterize intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular N-H···S hydrogen bond would be confirmed by the presence of a BCP between the hydrogen and sulfur atoms. The properties at this BCP would classify the interaction as a closed-shell interaction, typical of hydrogen bonds. This analysis is crucial for understanding the forces that dictate the molecular conformation and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

For this compound, MD simulations could be used to explore its conformational flexibility in different solvents, such as water or organic solvents. These simulations would reveal how solvent molecules arrange around the solute and how hydrogen bonding patterns with the solvent affect the conformational preferences of the thiourea derivative. This provides a more realistic understanding of the molecule's behavior in solution, which is essential for applications in areas like organocatalysis or medicinal chemistry where interactions with the surrounding medium are critical.

Theoretical Mechanistic Elucidations of Thiourea-Involved Processes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for unraveling the intricate mechanisms of chemical reactions involving thiourea derivatives. These theoretical approaches allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed, molecular-level understanding of reaction feasibility and kinetics.

For a compound like this compound, mechanistic studies would typically focus on several key reaction types where thioureas are known to participate. These include, but are not limited to, cyclization reactions to form heterocyclic compounds, its role as a catalyst or organocatalyst, and its interactions with metal centers.

A standard approach to a mechanistic elucidation would involve the following steps:

Geometry Optimization: The initial step is to calculate the most stable three-dimensional structures of the reactants, intermediates, transition states, and products. For this compound, this would involve determining the preferred conformations of the dimethylphenyl groups relative to the thiourea core.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This transition state structure is crucial for understanding the steric and electronic requirements of the reaction.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state is indeed the correct one for the process of interest.

By applying these methods, researchers can construct a detailed energy profile for a proposed reaction mechanism. For instance, in a hypothetical cyclization reaction, DFT calculations could predict the most likely site of intramolecular attack, the energy barrier for the ring-closing step, and the relative stability of the resulting heterocyclic product. The presence of the bulky 3,5-dimethylphenyl groups would be expected to exert significant steric influence on the reaction mechanism, a factor that can be precisely quantified through computational modeling.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is an invaluable tool for the characterization and identification of chemical compounds. By calculating spectroscopic data for a proposed structure and comparing it to experimental spectra, chemists can confirm the identity and purity of their synthesized molecules. For this compound, the following spectroscopic parameters would be of primary interest for computational prediction:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method used for calculating NMR chemical shifts. The process involves optimizing the molecular geometry and then performing the GIAO calculation, typically using a DFT functional and a suitable basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons of the thiourea group, and the methyl group protons. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for the aromatic carbons, the thione carbon (C=S), and the methyl carbons. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, providing deeper insight into the molecule's behavior in solution.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from the same frequency calculations used to characterize stationary points in mechanistic studies. The vibrational frequencies and their corresponding intensities are calculated. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, which typically leads to an overestimation of the vibrational frequencies.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching vibrations, C-H stretching of the aromatic and methyl groups, C=S stretching of the thiourea moiety, and various bending and out-of-plane vibrations. The precise positions of these calculated peaks would aid in the assignment of the experimental IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting electronic absorption spectra. These calculations provide information about the vertical electronic transitions from the ground state to various excited states, including the transition energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). This information is crucial for understanding the electronic structure of the molecule and interpreting its photophysical properties.

The following table summarizes the computational methods typically employed for predicting the spectroscopic parameters of thiourea derivatives.

Spectroscopic TechniqueComputational MethodPredicted Parameters
NMRDFT (GIAO)¹H and ¹³C Chemical Shifts (δ)
IRDFT (Frequency Analysis)Vibrational Frequencies (cm⁻¹)
UV-VisTD-DFTAbsorption Wavelengths (λmax)

Coordination Chemistry of 1,3 Bis 3,5 Dimethylphenyl Thiourea As a Ligand

Principles of Thiourea (B124793) Ligand Design for Metal Complexation

Thiourea ligands are known for their ability to coordinate to metal ions in several ways. They can act as monodentate ligands, typically binding through the sulfur atom. mdpi.com In some cases, they can also coordinate as bidentate ligands, involving both the sulfur and one of the nitrogen atoms. mdpi.com The specific coordination mode is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea nitrogen atoms, and the reaction conditions.

The design of thiourea ligands for specific metal complexation often involves the introduction of bulky substituents on the nitrogen atoms. This steric hindrance can influence the coordination number and geometry of the resulting metal complex, often leading to lower coordination numbers than might be expected with less bulky ligands. researchgate.net The electronic properties of the substituents also play a role; electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and altering the coordination behavior. rsc.org Furthermore, the ability of the thiourea moiety to participate in hydrogen bonding can influence the crystal packing and solubility of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with 1,3-bis(3,5-dimethylphenyl)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with a variety of transition metals have been synthesized and characterized. For instance, the reaction of this bulky thiourea ligand with Co(II), Ni(II), Pd(II), and Zn(II) halides in acetonitrile (B52724) yields four-coordinate monomeric complexes. nih.gov Specifically, complexes with the general formulas [L2CoCl2], [L2NiBr2], [L2PdX2] (where X = Cl, Br), and [L2ZnI2] have been reported, where 'L' represents the this compound ligand. nih.gov

Similarly, mononuclear tricoordinate complexes of copper(I) and silver(I) halides have been prepared by reacting two equivalents of a sterically similar ligand, 1,3-bis(2,6-diethylphenyl)thiourea, with the corresponding metal halides. nih.gov This suggests that this compound would likely form analogous complexes. The characterization of these complexes is typically achieved through elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov The ¹³C NMR chemical shift of the thiocarbonyl (C=S) carbon is particularly informative for confirming coordination through the sulfur atom, as a significant shift is observed upon complexation. nih.gov For example, the C=S signal in free 1,3-bis(2,6-diethylphenyl)thiourea appears at 181.9 ppm and shifts to the range of 176.4-177.3 ppm in its palladium(II) and zinc(II) complexes, indicating sulfur coordination. nih.gov

Table 1: Synthesized Transition Metal Complexes with Sterically Hindered Thiourea Ligands

Metal Ion General Formula of Complex Coordination Geometry Reference
Co(II) [L₂CoCl₂] Tetrahedral nih.gov
Ni(II) [L₂NiBr₂] Tetrahedral nih.gov
Pd(II) [L₂PdCl₂] Square Planar nih.gov
Pd(II) [L₂PdBr₂] Square Planar nih.gov
Zn(II) [L₂ZnI₂] Tetrahedral nih.gov
Cu(I) [CuXL₂] (X=Cl, Br, I) Trigonal Planar nih.gov
Ag(I) [AgXL₂] (X=Cl, Br, I) Trigonal Planar nih.gov

L represents a sterically hindered N,N'-diaryl-substituted thiourea ligand.

While not directly involving this compound, it is relevant to mention the broader context of sulfur-containing ligands derived from dimethylphenyl precursors. Metal dithiolene complexes are a class of coordination compounds containing 1,2-dithiolene ligands, which are unsaturated bidentate ligands with two sulfur donor atoms. wikipedia.org These complexes are known for their interesting electronic and optical properties. wikipedia.org The synthesis of such ligands can sometimes start from precursors containing phenyl groups, which can be functionalized to create the dithiolene moiety. Although no direct synthesis of dithiolene ligands from this compound is reported in the provided context, the chemistry of related sulfur-containing ligands is an active area of research.

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

For example, the crystal structures of [L2CoCl2], [L2NiBr2], and [L2ZnI2] (where L = 1,3-bis(2,6-diethylphenyl)thiourea) confirm their tetrahedral geometry, while the palladium(II) complexes, [L2PdCl2] and [L2PdBr2], exhibit a square planar geometry. nih.gov These studies also reveal the presence of both intramolecular and intermolecular hydrogen bonds, which play a role in stabilizing the crystal structures. nih.govnih.gov The intramolecular hydrogen bonds are typically observed between the N-H protons of the thiourea and the halide ligands. nih.gov

Ligand Conformation and Steric Influence on Coordination Geometry

The conformation of the this compound ligand plays a crucial role in determining the structure of its metal complexes. In the free ligand, the two dimethylphenyl groups can adopt different orientations relative to the thiourea plane. Upon coordination, the steric bulk of these groups significantly influences the coordination geometry around the metal center.

The large size of the 3,5-dimethylphenyl groups restricts the number of ligands that can coordinate to the metal ion, often leading to complexes with lower coordination numbers. For example, with the sterically demanding 1,3-bis(2,6-diethylphenyl)thiourea ligand, copper(I) and silver(I) form tricoordinate complexes, whereas less hindered thiourea ligands might allow for the formation of tetracoordinate species. nih.gov The steric interactions between the ligands can also lead to distortions from ideal geometries. For instance, in the tetrahedral complexes of Co(II), Ni(II), and Zn(II) with a bulky thiourea ligand, the bond angles can deviate from the ideal 109.5° due to ligand-ligand repulsion. mdpi.com Similarly, for the square planar palladium(II) complexes, the presence of bulky thiourea ligands can lead to the formation of both cis and trans isomers in solution. nih.gov

Catalytic Applications of Thiourea-Stabilized Metal Complexes

While the primary focus of the provided information is on the synthesis and structure of these complexes, the broader field of thiourea chemistry points towards potential catalytic applications. Thiourea derivatives themselves are known to act as organocatalysts in a variety of organic reactions. rsc.orgresearchgate.net Their ability to form hydrogen bonds allows them to activate substrates and stabilize transition states. rsc.org

When coordinated to a metal center, the resulting complex can exhibit catalytic activity that is different from or enhanced compared to the free ligand or the metal salt alone. The metal center can act as a Lewis acid, while the thiourea ligand can still participate in hydrogen bonding interactions, leading to bifunctional catalysis. Although specific catalytic applications for complexes of this compound are not detailed in the provided search results, the general principles of thiourea and metal-thiourea catalysis suggest potential applications in areas such as asymmetric synthesis and other organic transformations. researchgate.netbldpharm.com

Supramolecular Chemistry and Anion Recognition by Thiourea Architectures

Design Principles for Thiourea-Based Anion Receptors

The efficacy of a thiourea-based anion receptor is rooted in several key design principles that leverage non-covalent interactions. The primary binding force is the hydrogen bond, a directional interaction that provides stability and selectivity to the host-guest system. researchgate.netnih.gov

The core of these receptors is the thiourea (B124793) moiety, (R-NH-C(=S)-NH-R'), which features two N-H protons. These protons are polarized due to the electron-withdrawing nature of the adjacent thiocarbonyl group (C=S) and serve as excellent hydrogen bond donors. nih.gov This dual-hydrogen-bond-donor capability allows the thiourea group to "chelate" an anion, forming two simultaneous hydrogen bonds, which significantly enhances the stability of the resulting complex. nih.govscholaris.ca

Key design considerations for thiourea receptors like 1,3-Bis(3,5-dimethylphenyl)thiourea include:

Acidity of N-H Protons: The strength of the hydrogen bond is directly related to the acidity of the N-H protons. This acidity can be fine-tuned by the electronic properties of the substituents (the 'R' groups) attached to the nitrogen atoms. nih.gov

Preorganization: The receptor's conformation should ideally be preorganized for anion binding. This means the N-H bonds are oriented to form a "cleft" or cavity that is complementary in size and shape to the target anion. In this compound, the bulky dimethylphenyl groups influence the rotational freedom around the C-N bonds, contributing to a specific conformational preference that can facilitate anion binding.

Signaling Unit Integration: For practical applications in sensing, the receptor is often designed to include a chromogenic or fluorogenic unit. mdpi.com Anion binding then perturbs the electronic structure of this unit, causing a detectable change in color or fluorescence. nih.gov In the case of this compound, the phenyl rings themselves can act as chromophores, with binding events potentially altering their UV-Visible absorption spectra.

Anion Binding Mechanisms and Selectivity Profiles

The interaction between a thiourea receptor and an anion is a dynamic process governed by multiple factors, leading to specific binding behaviors and selectivity for certain anions over others.

The fundamental mechanism of anion recognition by thiourea receptors is the formation of hydrogen bonds between the thiourea's N-H groups and the anion (the guest). researchgate.net The thiourea acts as the host, encapsulating the anion through these non-covalent interactions. For a receptor like this compound, the two N-H protons can form a bidentate hydrogen-bonding interaction with a single anion.

This interaction can be represented as: R-NH···X⁻···HN-R' where X⁻ is the anion. The strength and geometry of these hydrogen bonds depend on the basicity, charge density, and shape of the anion. For instance, spherical anions like fluoride (B91410) (F⁻) and chloride (Cl⁻) can fit neatly into the binding pocket formed by the N-H groups. scholaris.ca Oxoanions such as acetate (B1210297) (CH₃COO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) can also be strongly bound, often forming multiple hydrogen bonds with the receptor. scholaris.ca

The binding affinity of a thiourea receptor is critically dependent on the acidity of its N-H protons. More acidic protons form stronger hydrogen bonds, leading to more stable host-guest complexes. This acidity is modulated by the electronic effects of the substituents on the aryl rings.

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃) to the aryl rings increases the acidity of the N-H protons. This is because EWGs pull electron density away from the thiourea core, making the protons more positive and thus stronger hydrogen bond donors. tezu.ernet.innih.gov This generally leads to higher binding constants for anions.

Electron-Donating Groups (EDGs): Conversely, attaching EDGs (e.g., -CH₃, -OCH₃) decreases the acidity of the N-H protons. These groups push electron density into the aryl ring and towards the thiourea moiety, making the N-H protons less acidic.

In the case of This compound , the two methyl (-CH₃) groups on each phenyl ring are electron-donating. This electronic effect is expected to reduce the acidity of the thiourea N-H protons compared to an unsubstituted diphenylthiourea or one bearing electron-withdrawing groups. Consequently, this compound would be expected to exhibit a lower binding affinity for anions compared to thioureas functionalized with EWGs. However, the steric bulk of the 3,5-dimethylphenyl groups can also play a role in selectivity by creating a well-defined binding pocket.

The ratio in which the receptor and anion bind (the stoichiometry) is a key characteristic of the host-guest system. Thiourea derivatives commonly form 1:1 or 1:2 (receptor:anion) complexes.

1:1 Complex: In a 1:1 complex, one receptor molecule binds to one anion. This is the most common binding mode, especially when the thiourea's N-H groups form a convergent cleft that complements the anion's shape and charge. nih.govscholaris.ca Titration experiments often provide evidence for this stoichiometry.

1:2 Complex: In some cases, particularly with flexible receptors or when the anion is small and highly charged, a single receptor might bind two separate anions. Alternatively, some systems may form a 2:1 complex where two receptor molecules cooperate to bind a single anion.

For this compound, a 1:1 binding stoichiometry is the most probable mode of interaction with most anions, given its structure. The two N-H groups are well-positioned to form a chelate-like complex with a single anion.

Spectroscopic Techniques for Anion Recognition Studies

The formation of a host-guest complex between a thiourea receptor and an anion is typically studied using various spectroscopic methods. These techniques allow for the detection of the binding event and the quantification of its strength.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful and widely used tool for monitoring anion binding. mdpi.com The process involves titrating a solution of the receptor with a solution of the anion (usually as a tetrabutylammonium (B224687) salt to minimize interference from the cation) and recording the changes in the absorption spectrum. nih.gov

When an anion binds to the thiourea receptor, it perturbs the electronic environment of the molecule. This interaction often affects the energy levels of the chromophore (in this case, the phenyl rings and the thiourea group), leading to observable changes in the UV-Vis spectrum. mdpi.com

Typical spectral changes upon anion binding include:

Bathochromic Shift (Red Shift): The absorption maximum (λ_max) shifts to a longer wavelength. This is often observed upon the formation of the hydrogen-bonded complex or deprotonation of the receptor by a highly basic anion like fluoride. scholaris.ca

Hypsochromic Shift (Blue Shift): The λ_max shifts to a shorter wavelength.

Hyperchromic Effect: An increase in absorption intensity. scholaris.ca

Hypochromic Effect: A decrease in absorption intensity. scholaris.ca

Isosbestic Point: A specific wavelength where the molar absorptivity of the free receptor and the complex are equal. The presence of a sharp isosbestic point is strong evidence for a clean conversion between two species in equilibrium (the free receptor and the 1:1 complex). scholaris.camdpi.com

These spectral changes can be used to construct a binding isotherm, a plot of the change in absorbance versus the concentration of the anion. By fitting this data to a suitable binding model (e.g., 1:1 or 1:2), the association constant (K_a) of the complex can be determined, which quantifies the binding strength. scholaris.ca For example, titrating a thiourea receptor with fluoride often results in a new, red-shifted absorption band, indicating the formation of the receptor-fluoride complex. scholaris.ca

Table 1: Illustrative UV-Vis Titration Data for a Generic Thiourea Receptor with Various Anions This table presents typical data found in the literature for thiourea-based receptors to illustrate the concepts discussed. The specific values are not for this compound.

Anion Guest (as TBA salt)Initial λ_max (nm)Final λ_max (nm)Spectral Shift (Δλ_max)Binding Constant (log K)Observation
F⁻ 355478+123 nm (Red Shift)3.70Formation of a new band, significant color change. scholaris.ca
CH₃COO⁻ 355360+5 nm (Red Shift)~3.0Moderate shift, slight color change.
H₂PO₄⁻ 355363+8 nm (Red Shift)2.82Moderate shift, visible color change. scholaris.ca
Cl⁻ 3553550 nm< 2.0Minimal change in spectrum. scholaris.ca
Br⁻ 3553550 nm< 2.0No significant change. scholaris.ca

Information Deficit on "this compound" for Specified Supramolecular Applications

The search for scholarly articles yielded extensive information on various other thiourea derivatives, including those with different aromatic substituents such as nitrophenyl, trifluoromethylphenyl, and naphthyl groups. nih.govnih.govescholarship.org These studies confirm the utility of the thiourea moiety as a powerful hydrogen-bond donor for anion recognition, a principle that forms the basis of many chemical sensors. magtech.com.cnrsc.orgdigitellinc.com Methodologies like fluorescence spectroscopy and 1H NMR titration are standard techniques in the field to elucidate the binding affinity and selectivity of these receptors for various anions. nih.gov

For instance, research on related compounds demonstrates that the introduction of chromophoric or fluorophoric units allows for the optical detection of anions. digitellinc.com Similarly, 1H NMR titration is a well-established method to determine the stoichiometry and binding constants of host-guest interactions between thiourea-based receptors and anions by monitoring the chemical shift changes of the N-H protons upon complexation. mdpi.com

The topic of chirogenesis, or the induction of chirality in a supramolecular assembly, often involves chiral thiourea derivatives. These molecules can act as chiral selectors or catalysts, transferring their inherent chirality to an assembly or a reaction. However, the literature in this area focuses on thioureas functionalized with recognized chiral backbones, and specific studies detailing chirogenesis involving this compound were not found.

Organocatalytic Applications of Thiourea Architectures

Role of Thiourea (B124793) as a Hydrogen-Bond Donor Organocatalyst

The catalytic prowess of thiourea-based organocatalysts is fundamentally rooted in their capacity to act as potent hydrogen-bond donors. nih.govnih.gov The thiourea moiety, characterized by two N-H protons, can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyl compounds, imines, and nitroalkenes. nih.gov This interaction effectively lowers the energy of the transition state, thereby accelerating the reaction.

The acidity of the N-H protons in thioureas is significantly higher than in their urea (B33335) counterparts, making them stronger hydrogen-bond donors. nih.govnih.gov This enhanced acidity is a consequence of the electronic properties of the sulfur atom compared to the oxygen atom in ureas. nih.gov This ability to engage in strong, directional hydrogen bonds allows thiourea catalysts to activate electrophiles, increasing their susceptibility to nucleophilic attack. The general mechanism involves the thiourea catalyst binding to the electrophile, which polarizes the molecule and lowers the LUMO (Lowest Unoccupied Molecular Orbital), making it more reactive.

Modes of Substrate Activation: Electrophile and Nucleophile Activation

Thiourea organocatalysts can operate through various modes of substrate activation, the most common being electrophile activation. By forming hydrogen bonds with an electrophilic substrate, such as an aldehyde or a ketone, the thiourea catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. rsc.orgacs.org

In addition to simple electrophile activation, the development of bifunctional thiourea catalysts has expanded their catalytic scope to include the simultaneous activation of both the electrophile and the nucleophile. jst.go.jpjst.go.jp These catalysts incorporate a basic moiety, such as a tertiary amine, alongside the thiourea group. jst.go.jpjst.go.jp In such a system, the thiourea unit activates the electrophile through hydrogen bonding, while the basic group deprotonates the nucleophile, increasing its nucleophilicity. This dual activation strategy leads to a highly organized transition state, often resulting in enhanced reactivity and stereoselectivity. jst.go.jp

For instance, in the synthesis of 2-aryl/heteroaryl/styryl benzothiazoles, thiourea can act as a bifunctional catalyst. rsc.orgacs.org It first activates the carbonyl group of an aldehyde as a hydrogen-bond donor, facilitating the attack of the amino group of 2-aminothiophenol. rsc.orgacs.org Subsequently, the tautomeric thiol form of thiourea can act as a Brønsted base to facilitate the cyclization step. rsc.orgacs.org

Asymmetric Organocatalysis Utilizing Chiral Thiourea Derivatives (e.g., Michael Additions, Aldol Reactions)

A significant advancement in thiourea organocatalysis is the development of chiral derivatives for asymmetric synthesis. nih.gov By incorporating a chiral scaffold into the thiourea structure, it is possible to create a chiral environment around the active site, enabling the catalyst to control the stereochemical outcome of a reaction. These chiral thiourea catalysts have been successfully applied to a wide range of asymmetric transformations, including Michael additions and Aldol reactions. nih.govacs.org

Asymmetric Michael Additions:

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Chiral bifunctional thiourea catalysts, often derived from cinchona alkaloids or chiral diamines, have proven to be highly effective for this transformation. mdpi.comacs.org The catalyst orients the nucleophile and the electrophile in a specific manner within the chiral pocket, leading to the preferential formation of one enantiomer of the product.

For example, a chiral thiourea derived from (R,R)-1,2-diphenylethylenediamine has been used to catalyze the asymmetric Michael addition of various aldehydes to nitroalkenes with high yields and enantioselectivities. mdpi.com The primary amine of the catalyst forms an enamine with the aldehyde, which then attacks the nitroalkene activated by the thiourea moiety. mdpi.com

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Thiourea Derivative
AldehydeNitroalkeneYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (%)
Isobutyraldehydeβ-Nitrostyrene999:197
Propionaldehydeβ-Nitrostyrene969:198
Butyraldehydeβ-Nitrostyrene949:199

Asymmetric Aldol Reactions:

The Aldol reaction is another fundamental carbon-carbon bond-forming reaction. Chiral thiourea catalysts have been employed to control the stereoselectivity of this reaction. acs.orgacs.orgnih.gov In a notable example, a thiourea-catalyzed asymmetric Aldol reaction of 2-isocyanatomalonate diester with various aldehydes provides chiral 4-carboxyl oxazolidinones, which are valuable precursors to β-hydroxy-α-amino acids. acs.org

Table 2: Asymmetric Aldol Reaction of 2-Isocyanatomalonate Diester with Aldehydes Catalyzed by a Chiral Thiourea
AldehydeYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (%)
Benzaldehyde95>99:195
4-Nitrobenzaldehyde98>99:198
2-Naphthaldehyde92>99:196

Structure-Activity Relationships in Thiourea Organocatalysts

The catalytic activity and selectivity of thiourea organocatalysts are highly dependent on their structure. rsc.org Key structural features that influence their performance include the nature of the substituents on the aryl rings, the type of chiral scaffold, and the presence and nature of a secondary functional group in bifunctional catalysts.

A critical factor is the electronic nature of the substituents on the aryl groups attached to the thiourea nitrogen atoms. Electron-withdrawing groups, such as the trifluoromethyl groups in the well-known Schreiner's thiourea, increase the acidity of the N-H protons. acs.org This enhanced acidity leads to stronger hydrogen bonding with the substrate and generally results in higher catalytic activity.

Mechanistic Studies of Thiourea Mediated Processes

Investigation of Reaction Pathways and Transition State Analysis

The catalytic prowess of thiourea (B124793) derivatives like 1,3-Bis(3,5-dimethylphenyl)thiourea lies in their ability to act as hydrogen-bond donors. This interaction with electrophilic species enhances their reactivity towards nucleophilic attack. While specific transition state analyses for reactions catalyzed by this compound are not extensively documented in publicly available literature, the general mechanism is understood to proceed through the formation of a complex between the thiourea catalyst and the substrate.

In a typical scenario, such as a Michael addition, the thiourea moiety activates an α,β-unsaturated compound by forming hydrogen bonds with the carbonyl or nitro group. This polarization of the electrophile facilitates the addition of a nucleophile. organic-chemistry.org The transition state is stabilized by this hydrogen-bonding interaction, lowering the activation energy of the reaction.

For bifunctional thiourea catalysts, which possess both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., an amino group), a concerted mechanism is often proposed. In such cases, the catalyst can simultaneously activate both the electrophile and the nucleophile, leading to a highly organized transition state and often high levels of stereoselectivity. organic-chemistry.org

Mechanistic and theoretical studies on related electron-rich thiourea catalysts in halocyclization reactions have revealed that the sulfur atom can act as a Lewis base to coordinate with halogen sources. This suggests that depending on the reaction, the role of the thiourea backbone can be multifaceted. nih.gov

Kinetic Analysis of Catalytic Cycles and Reaction Rates

The kinetics of reactions catalyzed by thiourea derivatives are instrumental in understanding the catalytic cycle and the factors influencing the reaction rate. While specific kinetic data for this compound is scarce, studies on analogous systems provide valuable insights.

For instance, kinetic studies on isothiourea-mediated asymmetric Michael-lactonisation reactions have shown that the reaction is first order with respect to both the in-situ formed mixed anhydride (B1165640) and the catalyst concentration. The observation of a primary kinetic isotope effect is consistent with the deprotonation of an intermediate acyl isothiouronium ion being the rate-determining step. rsc.org

In the context of Diels-Alder reactions, the presence of an organocatalyst can significantly enhance reaction rates. Studies on the reaction between cyclopentadiene (B3395910) or cyclohexadiene and methyl vinyl ketone have demonstrated that a catalyst can increase the rate constants by several orders of magnitude compared to the uncatalyzed reaction. This rate enhancement is attributed to a reduction in the activation energy. nih.gov

It is important to note that while catalysts can lower the activation energy, they can also lead to a reduction in the pre-exponential factor due to entropic effects in the formation of a more ordered transition state. nih.gov

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can profoundly impact the mechanism and stereochemical outcome of thiourea-catalyzed reactions. Solvents can influence the conformation of the catalyst and the stability of the transition state through differential solvation. researchgate.netnih.gov

In the enantioselective Michael addition-cyclization catalyzed by a polymer-supported isothiourea, a screening of solvents revealed a trade-off between yield and enantioselectivity. For example, while tetrahydrofuran (B95107) (THF) provided the highest yield, dichloromethane (B109758) (CH2Cl2) resulted in the highest enantioselectivity. A mixed solvent system was ultimately employed to balance these factors. nih.gov This highlights the delicate interplay between the solvent and the catalytic system in achieving optimal results.

DFT calculations on the Henry reaction catalyzed by a cinchona thiourea derivative have shown that the solvent can affect the conformation of the flexible thiourea moiety. In a strongly Lewis basic solvent like DMF, the N-H groups may adopt a trans conformation, leading to single hydrogen bonding with the substrates. The enantioselectivity in such cases arises from the electronic stabilization of the transition state for one of the enantiomers through stronger hydrogen bonding. nih.gov

Furthermore, in some Michael additions, solvent-free conditions have been shown to improve enantioselectivity compared to reactions run in solution. This is attributed to the absence of disruptive solvation of the reagents, allowing for a more organized transition state. researchgate.net

Understanding the Role of Intermolecular and Intramolecular Hydrogen Bonding in Catalysis and Recognition

The foundation of thiourea organocatalysis is the ability of the N-H protons to form hydrogen bonds. These interactions are critical for substrate recognition and the stabilization of transition states.

In bifunctional thiourea catalysts, the synergistic action of multiple hydrogen bonds from the thiourea unit and a basic site on the catalyst allows for the simultaneous activation of both the electrophile and the nucleophile. This cooperative catalysis is a powerful strategy for achieving high efficiency and stereoselectivity in various C-C, C-N, and C-S bond-forming reactions.

The nature of the aryl substituents on the thiourea has a significant impact on its hydrogen-bonding ability. Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl group, enhance the acidity of the N-H protons, making the thiourea a more effective hydrogen-bond donor. In a comparative study, N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea was shown to form a hydrogen-bond complex with a lactone, whereas no such complexation was observed with N,N'-bis(3,5-dimethylphenyl)thiourea under the same conditions. This suggests that the electron-donating nature of the methyl groups in the latter compound reduces its efficacy as a hydrogen-bond donor in this specific interaction.

The crystal structure of a related compound, 3-acetyl-1-(2,5-dimethylphenyl)thiourea, reveals both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O hydrogen bond stabilizes the molecular conformation, while intermolecular N-H···S hydrogen bonds link molecules into inversion dimers. researchgate.net These patterns of hydrogen bonding are likely to be relevant to the behavior of this compound in solution and in the solid state, influencing its catalytic activity and recognition properties.

Advanced Research Avenues and Future Directions for 1,3 Bis 3,5 Dimethylphenyl Thiourea

Development of Next-Generation Thiourea-Based Functional Materials

The inherent properties of the thiourea (B124793) moiety, including its ability to form strong hydrogen bonds and coordinate with metals, make it an excellent candidate for the development of advanced functional materials. researchgate.net Future research could focus on integrating 1,3-Bis(3,5-dimethylphenyl)thiourea as a fundamental building block into polymeric structures or supramolecular assemblies. The steric hindrance provided by the 3,5-dimethylphenyl groups could influence polymer chain packing or the formation of specific, well-defined cavities in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could find applications as selective chemosensors, where the thiourea unit acts as a recognition site for anions or heavy metal ions. beilstein-journals.org For instance, chiral bis-thiourea organocatalysts have been synthesized efficiently via mechanochemical (grinding) methods, highlighting a sustainable pathway to such functional molecules. beilstein-journals.org

Hybrid Systems Incorporating Thiourea Units for Multi-Component Transformations

Thiourea derivatives have emerged as powerful organocatalysts, particularly in reactions involving hydrogen bonding to activate substrates. A promising future direction is the incorporation of the this compound unit into hybrid catalytic systems. These systems could involve grafting the thiourea moiety onto a solid support, such as silica (B1680970) or a polymer resin, to create a recyclable heterogeneous catalyst. Another approach is to create dual-catalyst systems where the thiourea group works in concert with a metal catalyst or another organocatalytic group to facilitate complex multi-component transformations. The Biginelli reaction, a three-component condensation to produce dihydropyrimidinones, is a classic example where thioureas are used as essential building blocks, showcasing their utility in multicomponent synthesis. researchgate.net The specific substitution pattern of this compound could offer unique selectivity and reactivity in such catalytic cycles.

Rational Design and Synthesis of Highly Tunable Thiourea Architectures via Computational Approaches

Computational chemistry provides an indispensable tool for accelerating the design of novel thiourea derivatives with tailored properties. nih.gov Future research should leverage Density Functional Theory (DFT) and other molecular modeling techniques to predict the electronic structure, reactivity, and binding affinities of this compound and its hypothetical analogues. nih.govhueuni.edu.vn By simulating interactions with target molecules or biological receptors, researchers can rationally design new architectures with enhanced catalytic activity or biological efficacy before committing to laboratory synthesis. nih.gov For example, computational studies on other thiourea complexes have been used to predict anticancer activity by analyzing interactions with active receptor sites and running molecular dynamics simulations to assess stability. nih.gov Such in silico screening can identify the most promising candidates for applications ranging from catalysis to medicinal chemistry, saving significant time and resources. nih.govnih.gov

Exploring Novel Applications in Sustainable Chemical Processes

Green chemistry principles are increasingly guiding chemical research, and thiourea derivatives are well-positioned to contribute to this paradigm shift. beilstein-journals.org A key future direction is the exploration of this compound in sustainable chemical processes. This includes its use as a catalyst under solvent-free or green solvent conditions. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully employed to produce thioureas in quantitative yields with minimal waste, presenting an environmentally friendly alternative to traditional solution-phase synthesis. beilstein-journals.org A recent study highlights a sustainable cascade synthesis of 1,3-thiazolidine derivatives from thioureas using green solvents at room temperature, achieving high purity and yields efficiently. nih.gov Investigating the utility of this compound in similar eco-friendly protocols could lead to more sustainable manufacturing processes for fine chemicals and pharmaceuticals.

Role of Thioureas as Building Blocks for Complex Heterocyclic Systems

Thioureas are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. researchgate.netresearchgate.net A significant research avenue involves using this compound as a starting material to construct novel and complex heterocyclic systems. Thioureas readily react with various reagents to form valuable scaffolds such as thiazolidinones, benzimidazoles, benzothiazoles, and thiobarbituric acids. researchgate.net For example, the reaction of 1,3-disubstituted thioureas with chloroacetyl chloride under solvent-free conditions can produce 2-imino-4-thiazolidinones. researchgate.net The specific steric and electronic properties of the 3,5-dimethylphenyl substituents can be used to direct the regioselectivity of cyclization reactions and to impart specific biological activities to the resulting heterocyclic products.

Investigations into Enzyme Inhibitory Mechanisms (e.g., for α-amylase, α-glucosidase, PTP1B)

Thiourea derivatives have shown significant potential as inhibitors of various enzymes implicated in human diseases. nih.govnih.gov Future investigations should systematically evaluate the inhibitory activity of this compound against key metabolic enzymes.

α-Amylase and α-Glucosidase: These enzymes are critical targets in the management of type 2 diabetes, as their inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia. nih.govnih.gov Studies on other synthetic thioureas have demonstrated potent inhibition of both α-amylase and α-glucosidase. nih.gov For instance, certain derivatives have shown IC₅₀ values as low as 62 µg/mL against α-amylase and 75 µg/mL against α-glucosidase. nih.gov Research is needed to determine if the specific structure of this compound can selectively and effectively block the active sites of these enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is a validated strategy for treating type 2 diabetes and obesity. nih.govnih.gov The thiophilicity of metal complexes and the ability of organic molecules to interact with the catalytic cysteine residue make PTP1B a viable target for thiourea-based inhibitors. nih.gov Future work should include in vitro assays to quantify the PTP1B inhibitory potential of this compound and computational docking studies to elucidate its binding mode within the enzyme's active site. nih.gov

Table 1: Enzyme Inhibitory Activities of Various Thiourea Derivatives

Compound/Derivative Class Target Enzyme Reported IC₅₀ Value Reference
Unsymmetrical Thiourea (Compound IV) α-Amylase 62 µg/mL nih.gov
Unsymmetrical Thiourea (Compound III) α-Glucosidase 75 µg/mL nih.gov
Fluorinated 2-imino-1,3-thiazoline (from thiourea) α-Glucosidase 1.47 ± 0.05 μM nih.gov
Unsymmetrical Thiourea (Compound III) Acetylcholinesterase 63 µg/mL nih.gov
Unsymmetrical Thiourea (Compound III) Butyrylcholinesterase 80 µg/mL nih.gov

This table presents data for various thiourea derivatives to illustrate the potential of the compound class, not for this compound itself.

Antioxidant Mechanisms and Radical Scavenging Capabilities of Thiourea Derivatives

Oxidative stress is a contributing factor to numerous chronic diseases. Thiourea derivatives are known to be potent scavengers of reactive oxygen species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. hueuni.edu.vnmdpi.com An important avenue for future research is to quantify the antioxidant capacity of this compound and elucidate its mechanism of action. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be used to determine its efficacy. researchgate.net For example, studies on 1,3-diphenyl-2-thiourea (DPTU) showed significant radical scavenging with IC₅₀ values of 0.710 mM for DPPH and 0.044 mM for ABTS. hueuni.edu.vnresearchgate.net Computational studies can further clarify whether the radical scavenging occurs via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. hueuni.edu.vnhueuni.edu.vn The presence of electron-donating methyl groups on the phenyl rings of this compound may enhance its ability to donate a hydrogen atom, potentially making it a superior antioxidant compared to unsubstituted analogues.

Table 2: Antioxidant Activity of Representative Thiourea Derivatives

Compound Assay IC₅₀ Value Reference
1,3-Diphenyl-2-thiourea (DPTU) DPPH 0.710 ± 0.001 mM researchgate.net
1,3-Diphenyl-2-thiourea (DPTU) ABTS 0.044 ± 0.001 mM researchgate.net
1-Benzyl-3-phenyl-2-thiourea (BPTU) DPPH 11.000 ± 0.015 mM researchgate.net
1-Benzyl-3-phenyl-2-thiourea (BPTU) ABTS 2.400 ± 0.021 mM researchgate.net
1,3-Bis(3,4-dichlorophenyl)thiourea DPPH 45 µg/mL mdpi.com
1,3-Bis(3,4-dichlorophenyl)thiourea ABTS 52 µg/mL mdpi.com

This table presents data for various thiourea derivatives to illustrate the potential of the compound class, not for this compound itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(3,5-dimethylphenyl)thiourea, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 3,5-dimethylphenylamine and thiophosgene or isothiocyanate derivatives. Key steps include:

  • Purification via recrystallization using solvents like ethanol or acetonitrile.
  • Monitoring reaction progress using TLC or HPLC (retention time ~12–15 min under reverse-phase conditions) .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to thiocarbonyl reagent) and temperature (60–80°C) to improve yields (>85%). Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and thiourea NH signals (δ 9.2–10.5 ppm, broad). ¹³C NMR shows C=S resonance at δ ~180 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX programs for refinement; P2₁/c space group common) .
    • Purity Analysis :
  • HPLC (C18 column, acetonitrile/water gradient): Purity >98% with retention time consistency .

Q. What spectroscopic and computational methods are effective for studying hydrogen-bonding interactions in this thiourea?

  • FT-IR : C=S stretching at ~1250–1300 cm⁻¹; N–H stretches at ~3200–3400 cm⁻¹.
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model H-bond donor strength (ΔG ≈ −5 to −8 kcal/mol for anion binding) .

Advanced Research Questions

Q. How can the catalytic activity of this compound be optimized in asymmetric organocatalysis?

  • Design Strategies :

  • Modify substituents (e.g., electron-withdrawing groups on aryl rings) to enhance H-bond acidity.
  • Screen solvents (e.g., toluene for non-polar substrates; DCM for polar intermediates) .
    • Activity Screening :
  • Use kinetic studies (e.g., UV-Vis monitoring at λ = 300–400 nm) to compare turnover frequencies (TOF) in nitroaldol or Michael addition reactions .

Q. What experimental approaches resolve contradictions in crystallographic data for thiourea derivatives?

  • Data Validation :

  • Cross-validate SHELXL refinement parameters (R₁ < 0.05, wR₂ < 0.12) with PLATON ADDSYM to detect missed symmetry .
  • Compare experimental XRD data with SC-XRD (synchrotron sources) to resolve disorder in aromatic rings .
    • Case Study : Discrepancies in C–S bond lengths (1.68–1.72 Å) may arise from thermal motion; apply TLS refinement in SHELXL .

Q. How to design experiments probing the stability of this compound under varying pH and temperature?

  • Stability Assays :

  • Thermal Gravimetric Analysis (TGA) : Decomposition onset ~200°C; monitor mass loss under N₂.
  • pH Stability : Incubate in buffered solutions (pH 2–12) for 24h; analyze via LC-MS for degradation products (e.g., urea derivatives) .
    • Storage Recommendations : Store at 0–6°C under inert gas; avoid exposure to moisture and oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.